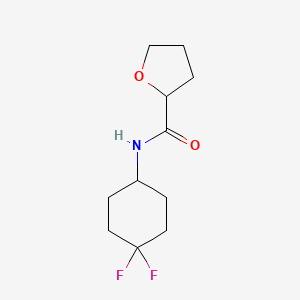

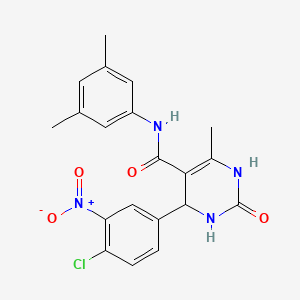

![molecular formula C19H21N5O2S B2520891 3-{[2-(4-甲基哌啶-1-基)-2-氧代乙基]硫代}-5-苯基[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 894995-20-1](/img/structure/B2520891.png)

3-{[2-(4-甲基哌啶-1-基)-2-氧代乙基]硫代}-5-苯基[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a heterocyclic molecule that likely exhibits biological activity due to the presence of a triazolopyrimidinone core. This core structure is found in various compounds with diverse biological activities, including antimicrobial, antihypertensive, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related triazolopyrimidinone derivatives typically involves multi-step reactions, starting with the formation of the pyrimidinone or triazolopyrimidinone ring, followed by various functionalization steps. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of substituted pyrimidinones with hydrazonoyl chlorides or via the Japp-Klingemann reaction . Similarly, the synthesis of thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones includes heterocyclization, nucleophilic displacement, and cyclocondensation steps .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of multiple heteroatoms within the fused ring system, which can significantly influence the electronic distribution and molecular geometry. Single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations are commonly used to determine and validate the molecular structure of such compounds .

Chemical Reactions Analysis

Triazolopyrimidinone derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the steric and electronic factors of the substituents involved. For example, regioselective N- and O-alkylation of triazolopyrimidinones has been observed, with the selectivity varying with the alkylating agent and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can also affect their reactivity and interaction with biological targets. For instance, the antimicrobial activity of certain derivatives is attributed to their ability to inhibit gram-positive pathogens . Additionally, the pharmacophore modeling and molecular docking studies can provide insights into the potential biological activities and interactions with enzymes or receptors .

科学研究应用

抗菌应用

已合成与三唑并嘧啶和噻唑并嘧啶相关的化合物,并评估了其抗菌特性。例如,噻唑并嘧啶的衍生物已显示出作为针对一系列细菌和真菌菌株(包括革兰氏阳性和革兰氏阴性细菌)的潜在抗菌剂的希望 (El-Bendary 等人,1998 年),(Khera 等人,2011 年)。这些发现表明,可以探索具有相似结构的化合物以了解其抑制微生物生长的功效。

抗肿瘤应用

三唑并嘧啶的结构框架已被用于设计具有潜在抗肿瘤活性的化合物。研究表明,某些衍生物对肿瘤细胞表现出有希望的活性,突出了这些化合物在癌症研究中的潜力 (Gomha 等人,2018 年)。对类似化合物的探索可以进一步扩大抗肿瘤剂的武器库。

合成和表征

三唑并嘧啶和噻唑并嘧啶衍生物的合成和表征对于了解其化学性质和潜在应用至关重要。已经开发出新的合成路线来创建含有三唑并嘧啶部分的衍生物,然后对其结构和功能特性进行表征 (Hassneen 和 Abdallah,2003 年)。这些方法对于推进药物化学的研究具有重要意义。

选择性血清素受体拮抗剂

一些衍生物已被研究其作为选择性血清素 5-HT6 受体拮抗剂的潜力,这是开发用于神经系统疾病的新治疗剂的一个有希望的领域。例如,3-(苯磺酰)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶的合成已显示出在结合亲和力和抑制血清素反应方面具有显着的活性,表明其在治疗与血清素调节相关的疾病方面的潜力 (Ivachtchenko 等人,2010 年)。

属性

IUPAC Name |

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-7-9-23(10-8-13)17(26)12-27-19-22-21-18-20-16(25)11-15(24(18)19)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEUNQRRRYBAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)